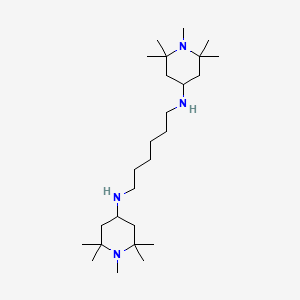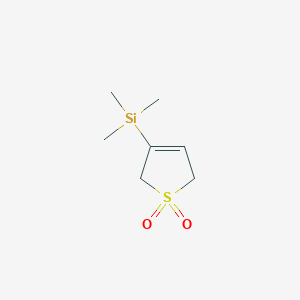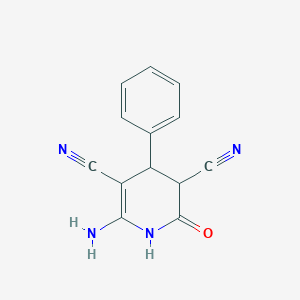phosphane CAS No. 92981-90-3](/img/structure/B14341099.png)
[Bis(trimethylsilyl)methylidene](phenylethynyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl)methylidenephosphane is an organosilicon compound characterized by the presence of trimethylsilyl groups and a phenylethynyl group attached to a phosphane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylidenephosphane typically involves the reaction of trimethylsilyl-substituted precursors with phenylethynylphosphane. One common method includes the use of trimethylsilylacetylene, which reacts with a suitable phosphane derivative under controlled conditions to yield the desired product. The reaction conditions often involve the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for Bis(trimethylsilyl)methylidenephosphane are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials to achieve high yields and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trimethylsilyl)methylidenephosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Reduction: Reduction reactions can yield phosphane derivatives with different oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphane oxides, while substitution reactions can produce a variety of functionalized phosphane derivatives.
Applications De Recherche Scientifique
Bis(trimethylsilyl)methylidenephosphane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Bis(trimethylsilyl)methylidenephosphane involves its interaction with molecular targets through its phosphane and trimethylsilyl groups. These interactions can influence various pathways, including catalytic processes and molecular recognition events. The specific pathways and targets depend on the context of its application, such as catalysis or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl)acetylene: An organosilicon compound with similar trimethylsilyl groups but different functional properties.
Trimethylsilylacetylene: Another related compound used in organic synthesis with distinct reactivity.
Bis(trimethylsilyl)amine: Shares the trimethylsilyl groups but has different applications and chemical behavior.
Uniqueness
Bis(trimethylsilyl)methylidenephosphane is unique due to the combination of its trimethylsilyl and phenylethynyl groups attached to a phosphane core
Propriétés
Numéro CAS |
92981-90-3 |
|---|---|
Formule moléculaire |
C15H23PSi2 |
Poids moléculaire |
290.49 g/mol |
Nom IUPAC |
bis(trimethylsilyl)methylidene-(2-phenylethynyl)phosphane |
InChI |
InChI=1S/C15H23PSi2/c1-17(2,3)15(18(4,5)6)16-13-12-14-10-8-7-9-11-14/h7-11H,1-6H3 |
Clé InChI |
KZELMEAJZMNQSA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=PC#CC1=CC=CC=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)
![N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine](/img/structure/B14341040.png)






![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)

![1,1'-{[2,5-Bis(hexadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14341102.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
